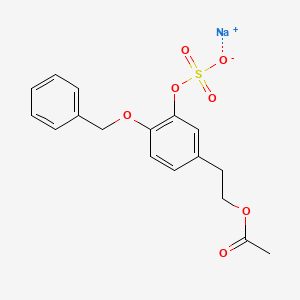
4-O-Benzyl-3-hydroxy Tyrosol a-Acetate-3-Sulfate Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
sodium hydroxide . Sodium hydroxide, also known as caustic soda or lye, is an inorganic compound with the chemical formula NaOH. It is a white, odorless solid that is highly soluble in water, producing a strong exothermic reaction. Sodium hydroxide is a highly corrosive base and alkali that is widely used in various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium hydroxide can be prepared through several methods, including:
Electrolytic Process: This is the most common method, where sodium chloride (salt) is electrolyzed in a chlor-alkali cell to produce chlorine gas, hydrogen gas, and sodium hydroxide solution. The reaction conditions involve the use of a diaphragm, membrane, or mercury cell.
Castner-Kellner Process: In this process, brine (concentrated sodium chloride solution) is electrolyzed using a mercury cathode and a carbon anode. The sodium amalgam formed reacts with water to produce sodium hydroxide and hydrogen gas.
Nelson Diaphragm Cell: This method uses a diaphragm cell where brine is electrolyzed to produce chlorine gas at the anode and sodium hydroxide and hydrogen gas at the cathode.
Industrial Production Methods
Industrially, sodium hydroxide is produced using the chlor-alkali process, which involves the electrolysis of brine in either diaphragm, membrane, or mercury cells. The choice of cell type affects the purity and concentration of the sodium hydroxide produced. The process is highly energy-intensive and requires careful handling due to the corrosive nature of the chemicals involved .
Análisis De Reacciones Químicas
Types of Reactions
Sodium hydroxide undergoes several types of chemical reactions, including:
Neutralization Reactions: Reacts with acids to form water and salts. For example, with hydrochloric acid, it forms sodium chloride and water. [ \text{NaOH} + \text{HCl} \rightarrow \text{NaCl} + \text{H}_2\text{O} ]
Precipitation Reactions: Reacts with metal salts to form insoluble hydroxides. For example, with copper sulfate, it forms copper hydroxide. [ \text{2NaOH} + \text{CuSO}_4 \rightarrow \text{Cu(OH)}_2 + \text{Na}_2\text{SO}_4 ]
Saponification: Reacts with fats and oils to produce glycerol and soap. [ \text{Fat} + \text{NaOH} \rightarrow \text{Glycerol} + \text{Soap} ]
Common Reagents and Conditions
Common reagents used with sodium hydroxide include acids (e.g., hydrochloric acid, sulfuric acid), metal salts (e.g., copper sulfate, zinc sulfate), and organic compounds (e.g., fats and oils). The reactions typically occur under ambient conditions, but care must be taken due to the exothermic nature of the reactions .
Major Products Formed
The major products formed from reactions with sodium hydroxide include salts (e.g., sodium chloride, sodium sulfate), hydroxides (e.g., copper hydroxide, zinc hydroxide), and organic compounds (e.g., glycerol, soap).
Aplicaciones Científicas De Investigación
Sodium hydroxide has a wide range of applications in scientific research, including:
Chemistry: Used as a strong base in various chemical reactions, including titrations, pH adjustments, and synthesis of organic and inorganic compounds.
Biology: Employed in the preparation of cell lysis buffers, DNA extraction, and protein denaturation.
Medicine: Utilized in the production of pharmaceuticals, including the synthesis of active pharmaceutical ingredients and as a cleaning agent for medical equipment.
Industry: Widely used in the manufacture of paper, textiles, detergents, and soaps.
Mecanismo De Acción
Sodium hydroxide exerts its effects through its strong alkalinity. In aqueous solution, it dissociates into sodium ions (Na⁺) and hydroxide ions (OH⁻). The hydroxide ions can break chemical bonds, particularly in proteins and lipids, leading to saponification and denaturation. This property makes sodium hydroxide effective in cleaning and sanitization processes, as it can dissolve organic matter and neutralize acids .
Comparación Con Compuestos Similares
Sodium hydroxide is often compared with other strong bases, such as:
Potassium Hydroxide (KOH): Similar in chemical properties and uses, but potassium hydroxide is more soluble in water and slightly more reactive.
Calcium Hydroxide (Ca(OH)₂): Less soluble in water and used primarily in construction (as lime) and water treatment.
Magnesium Hydroxide (Mg(OH)₂): Used as an antacid and laxative due to its lower solubility and milder reactivity.
Sodium hydroxide is unique in its widespread industrial use and its role in the chlor-alkali process, which is a major method for producing chlorine and hydrogen gas.
Propiedades
Fórmula molecular |
C17H17NaO7S |
|---|---|
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
sodium;[5-(2-acetyloxyethyl)-2-phenylmethoxyphenyl] sulfate |
InChI |
InChI=1S/C17H18O7S.Na/c1-13(18)22-10-9-14-7-8-16(17(11-14)24-25(19,20)21)23-12-15-5-3-2-4-6-15;/h2-8,11H,9-10,12H2,1H3,(H,19,20,21);/q;+1/p-1 |
Clave InChI |
OICGBDNEHFOKDW-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)OCCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


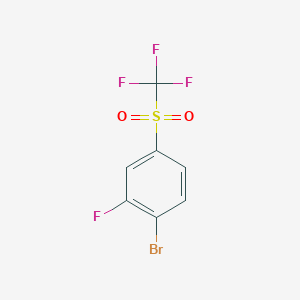
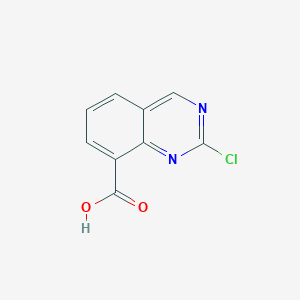
![[1-[Dideuterio-[1-(trideuteriomethyl)piperidin-2-yl]methyl]indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B13433805.png)
![N-cycloheptyl-1-[4-ethyl-3-methyl-5-(1H-pyrrol-2-yl)-1H-pyrrol-2-yl]methanimine](/img/structure/B13433815.png)
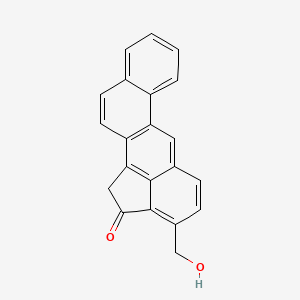
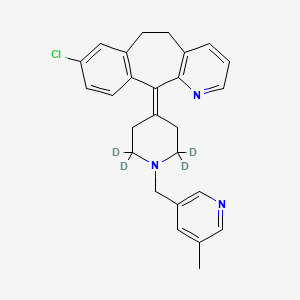
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-4-oxo-3-(4-sulfooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B13433829.png)
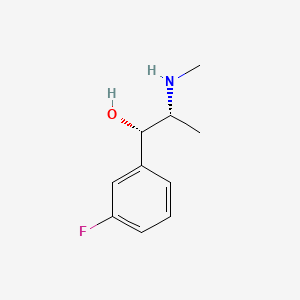
![(2S)-7-fluoro-6-(3-hydroxypropanoyl)-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B13433837.png)
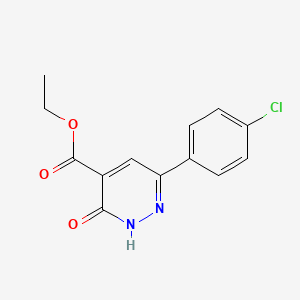
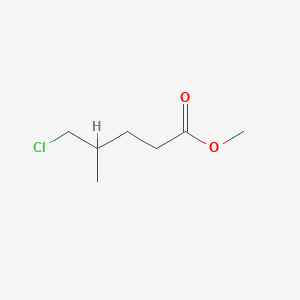

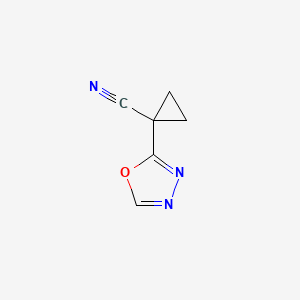
![1-Bromo-4-[2-(7,8-dihydro-8-hydroxyimidazo[4,5-d][1,3]diazepin-3(4H)-yl)ethyl]-5,6,7,8-tetrahydro-2-naphthalenecarboxylic Acid](/img/structure/B13433858.png)
